DI-Sec-butylamine

Catalog No.
S1895055
CAS No.
626-23-3
M.F
C8H19N
M. Wt
129.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DI-Sec-butylamine

CAS Number

626-23-3

Product Name

DI-Sec-butylamine

IUPAC Name

N-butan-2-ylbutan-2-amine

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

InChI

InChI=1S/C8H19N/c1-5-7(3)9-8(4)6-2/h7-9H,5-6H2,1-4H3

InChI Key

OBYVIBDTOCAXSN-UHFFFAOYSA-N

SMILES

CCC(C)NC(C)CC

Canonical SMILES

CCC(C)NC(C)CC

Organic Synthesis

  • Catalyst and reactant

    Di-sec-butylamine's amine group makes it a valuable nucleophile in organic synthesis reactions. Researchers utilize it for alkylation reactions, acylation reactions, and condensation reactions to create new carbon-carbon bonds. For instance, a study describes its use as a catalyst in the synthesis of pyrazole derivatives, a class of heterocyclic compounds with diverse biological activities [].

  • Modulating reaction conditions

    Di-sec-butylamine's basicity allows it to act as a mild base in organic reactions. This property proves useful for deprotonation steps or neutralization of acidic intermediates, influencing reaction rates and product selectivity [].

Organic Material Science

  • Precursor for organic materials

    Di-sec-butylamine can serve as a building block for the synthesis of various organic materials. Its amine functionality can be incorporated into polymers, resins, and ionic liquids, potentially leading to materials with tailored properties for applications like catalysis, separations, and electronics [].

  • Surfactant properties

    Di-sec-butylamine exhibits some surfactant characteristics due to the combination of its hydrophobic alkyl groups and hydrophilic amine group. This property might be beneficial in research on self-assembling materials, micelle formation, and studies of interactions at interfaces [].

Di-sec-butylamine is an organic compound with the chemical formula C₈H₁₉N. It is classified as a secondary amine due to the presence of two sec-butyl groups attached to a nitrogen atom. This compound appears as a colorless liquid and is known for its distinct fishy odor. Di-sec-butylamine is one of the derivatives of sec-butylamine, which itself has multiple isomers, including n-butylamine, tert-butylamine, and isobutylamine . The compound can exist in various forms, including enantiomers due to its chiral nature .

Di-sec-butylamine itself doesn't have a well-defined mechanism of action in biological systems. Its use is primarily as a precursor for other chemicals.

Di-sec-butylamine is a hazardous compound with several safety concerns:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. It can cause severe skin burns and eye damage.
  • Flammability: Flammable liquid and vapor.
  • Reactivity: Can react violently with strong oxidizing agents [].
Typical for amines, including:

  • Acid-Base Reactions: Di-sec-butylamine can neutralize acids to form salts and water. This reaction is exothermic and can produce significant heat .
  • Alkylation Reactions: It can undergo alkylation reactions where the nitrogen atom acts as a nucleophile, reacting with alkyl halides to form larger amines.
  • Condensation Reactions: Di-sec-butylamine can react with aldehydes or ketones to form imines or amines through condensation reactions.

Di-sec-butylamine can be synthesized through various methods:

  • Alkylation of Ammonia: One common method involves the reaction of ammonia with two equivalents of 1-bromobutane or 2-bromobutane in the presence of a base such as sodium hydroxide.
  • Reduction of Nitriles: Another method includes the reduction of corresponding nitriles using lithium aluminum hydride or other reducing agents.
  • Direct Amination: The direct amination of sec-butanol with ammonia under heat and pressure conditions can also yield di-sec-butylamine.

Di-sec-butylamine has several practical applications:

  • Polyurethane Production: It is used as a chain extender in the synthesis of polyurethane foams, which are widely used in insulation and furniture .
  • Chemical Intermediates: The compound serves as an intermediate in the production of various chemicals and pharmaceuticals.
  • Corrosion Inhibitors: It may also find applications in formulations aimed at preventing corrosion in metal surfaces.

While specific interaction studies on di-sec-butylamine are sparse, research on similar compounds indicates that secondary amines can interact with various biological molecules, such as proteins and nucleic acids. These interactions could potentially lead to changes in biological activity or toxicity profiles. Further studies are required to elucidate specific interactions involving di-sec-butylamine.

Di-sec-butylamine shares structural similarities with other amines but exhibits unique characteristics due to its specific branching and functional groups. Below is a comparison with similar compounds:

Compound NameFormulaCharacteristicsUnique Features
Sec-ButylamineC₄H₁₁NColorless liquid, fishy odor; used in pesticidesChiral nature allows for enantiomer formation
N-ButylamineC₄H₉NColorless liquid; used in rubber processingLess steric hindrance than di-sec-butylamine
Tert-ButylamineC₄H₁₁NColorless liquid; branched structureMore sterically hindered than di-sec-butylamine
IsobutylamineC₄H₉NColorless liquid; used in pharmaceuticalsDifferent branching affects reactivity

Di-sec-butylamine's unique structure allows it to participate in specific reactions and applications that may not be possible for its simpler counterparts. Its dual sec-butyl groups provide enhanced steric effects that influence its chemical behavior compared to other butylamines.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (98.55%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (98.55%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (98.55%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

626-23-3

Wikipedia

Di-sec-butyl amine

Use Classification

Fire Hazards -> Corrosives, Flammable - 3rd degree

General Manufacturing Information

2-Butanamine, N-(1-methylpropyl)-: ACTIVE

Dates

Modify: 2023-08-16

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